Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4. It is an ester derivative of 4-methoxyphenylpropanoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its aromatic ring substituted with a methoxy group and a hydroxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methoxyphenyl)propanol.
Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its ester functional group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It shares similar chemical properties and applications.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Another ester derivative with a slightly different substitution pattern on the aromatic ring.
4-Methoxyphenylpropanoic acid: The parent acid of this compound, which can be used as a starting material for its synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAXCVIVGDCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970625 | |
Record name | Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55301-58-1 | |
Record name | Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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